Doramapimod

概要

説明

ドラマピモドは、p38 ミトゲン活性化プロテインキナーゼ (MAPK) の強力な阻害剤として機能する低分子です。 この化合物は、特に関節リウマチ、クローン病、乾癬などの炎症性疾患の治療における潜在的な治療用途について調査されています .

準備方法

合成経路と反応条件

ドラマピモドは、ピラゾールコアの形成、続いて様々な置換基の導入を含む多段階プロセスによって合成されます。主なステップには以下が含まれます。

ピラゾールコアの形成: これは、ヒドラジン誘導体とβ-ジケトンを反応させてピラゾール環を形成する反応を含みます。

置換反応: 様々な置換基が、求核置換反応によってピラゾールコアに導入されます。

工業生産方法

ドラマピモドの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

ドラマピモドは、以下を含む様々な化学反応を受けます。

酸化: ドラマピモドは、特定の条件下で酸化されて酸化誘導体を形成できます。

還元: 還元反応は、ドラマピモド分子上の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物

これらの反応から形成される主要な生成物には、様々な置換されたドラマピモド誘導体があり、これらは異なる薬理学的特性を持つ可能性があります .

科学研究への応用

化学: p38 MAPKシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 炎症やアポトーシスなどの細胞プロセスに対する影響について調査されています。

医学: 炎症性疾患、癌、感染症の治療薬として研究されています。

科学的研究の応用

Chemistry: Used as a tool compound to study the p38 MAPK signaling pathway.

Biology: Investigated for its effects on cellular processes such as inflammation and apoptosis.

Medicine: Explored as a therapeutic agent for inflammatory diseases, cancer, and infectious diseases.

Industry: Potential applications in the development of new drugs and therapeutic strategies .

作用機序

ドラマピモドは、炎症反応の調節に関与する重要な酵素であるp38 MAPKを阻害することによって効果を発揮します。 p38 MAPKのATPポケットとアロステリック部位に結合することにより、ドラマピモドは下流ターゲットのリン酸化と活性化を阻止し、腫瘍壊死因子-αやインターロイキン-1βなどの炎症性サイトカインの産生を減少させます .

類似化合物の比較

ドラマピモドは、高い選択性と効力のために、p38 MAPK阻害剤の中で独特です。類似化合物には以下が含まれます。

SB203580: 選択性が低い別のp38 MAPK阻害剤です。

VX-702: 同様の効力を持つp38 MAPK阻害剤ですが、薬物動態特性が異なります。

ロスマピモド: 心血管疾患への応用を持つp38 MAPK阻害剤 .

ドラマピモドは、強力な結合親和性とp38 MAPKの複数のアイソフォームを阻害する能力により、研究と治療の両方において貴重なツールとなっています .

類似化合物との比較

Doramapimod is unique among p38 MAPK inhibitors due to its high selectivity and potency. Similar compounds include:

SB203580: Another p38 MAPK inhibitor with lower selectivity.

VX-702: A p38 MAPK inhibitor with similar potency but different pharmacokinetic properties.

Losmapimod: A p38 MAPK inhibitor with applications in cardiovascular diseases .

This compound stands out due to its strong binding affinity and ability to inhibit multiple isoforms of p38 MAPK, making it a valuable tool in both research and therapeutic contexts .

生物活性

Doramapimod is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the regulation of inflammatory responses. This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions, including systemic inflammatory response syndrome (SIRS) and infections such as tuberculosis.

This compound primarily exerts its biological activity by inhibiting the p38 MAPK pathway, which is involved in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By blocking this pathway, this compound reduces the transcription and subsequent release of these cytokines, leading to diminished inflammation and leukocyte activation.

Key Cytokine Effects

- TNF-α : this compound significantly lowers TNF-α levels in various models, including equine studies where it reduced cytokine concentrations post-lipopolysaccharide (LPS) administration .

- IL-1β : Similar reductions in IL-1β levels have been observed, indicating a broad anti-inflammatory effect across multiple cytokines .

Equine Studies

In a controlled study involving Standardbred horses, this compound was administered intravenously to evaluate its safety and efficacy against LPS-induced systemic inflammation. The results indicated:

- Heart Rate : Lowered significantly compared to placebo (P = .03).

- Rectal Temperature : Reduced significantly (P = .03).

- Cytokine Concentrations : TNF-α and IL-1β levels were significantly decreased (P = .03).

- Leukocyte Count : Increased post-treatment, indicating reduced leukocyte activation .

Tuberculosis Models

In murine models of Mycobacterium tuberculosis infection, this compound treatment resulted in:

- Reduced Inflammation : Significant decreases in lung inflammatory scores and granuloma formation.

- Cytokine Levels : Marked reduction in pro-inflammatory cytokines including IL-6, TNF, and IL-12p40 over time .

Summary of Findings from Various Studies

Clinical Trials

While initial studies have shown promising results regarding the safety and efficacy of this compound in animal models, further clinical trials are necessary to establish its therapeutic potential in humans. The absence of adverse effects noted in equine studies suggests a favorable safety profile that warrants exploration in human subjects suffering from chronic inflammatory diseases.

Future Directions

The potential applications of this compound extend beyond SIRS and tuberculosis. Its ability to modulate inflammatory responses could be beneficial in treating conditions like rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and other autoimmune disorders. Ongoing research is needed to explore these possibilities.

特性

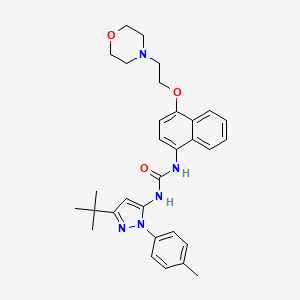

IUPAC Name |

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCOAUNKQVWQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048957 | |

| Record name | Doramapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285983-48-4 | |

| Record name | Doramapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285983-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doramapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0285983484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doramapimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03044 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doramapimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORAMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO1A8B3YVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of doramapimod?

A1: this compound is a highly selective inhibitor of p38α MAPK, a serine/threonine kinase involved in inflammatory and stress responses. [, , , ]

Q2: How does this compound interact with p38α MAPK?

A2: Unlike some other p38α MAPK inhibitors that target the ATP-binding site, this compound acts as an allosteric inhibitor, binding to a distinct site on the kinase. [, ]

Q3: Does this compound bind to the DFG-in or DFG-out conformation of p38α MAPK?

A3: While this compound exhibits high affinity for the DFG-out conformation, research suggests it can also bind to the DFG-in state, inducing conformational changes in the kinase. []

Q4: What are the downstream effects of this compound inhibiting p38α MAPK?

A4: Inhibition of p38α MAPK by this compound leads to a decrease in the phosphorylation of downstream targets involved in inflammatory responses. This includes a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C34H40N8O3, and its molecular weight is 616.74 g/mol.

Q6: Is there information available on the spectroscopic data for this compound?

A6: The provided research papers primarily focus on the biological activity and do not provide detailed spectroscopic data for this compound.

Q7: Is this compound known to be a catalyst in any reactions?

A7: this compound is a kinase inhibitor and does not exhibit catalytic properties. Its primary role is to bind to p38α MAPK and block its activity.

Q8: What is known about the stability of this compound under different conditions?

A8: Specific information on the stability of this compound under various conditions was not found in the provided research.

Q9: What are the primary routes of administration for this compound in preclinical studies?

A9: In the provided research, this compound was primarily administered in vitro to cell cultures or ex vivo to primary patient samples. In vivo studies utilized intravenous administration in a horse model. [, , , , , ]

Q10: Are there known biomarkers to predict the efficacy of this compound?

A11: Research suggests that elevated levels of IL-1β and increased p38 MAPK phosphorylation in AML samples may correlate with sensitivity to this compound. []

Q11: Has this compound been compared to other p38 MAPK inhibitors?

A12: Yes, several studies compared the efficacy and sensitivity profiles of this compound with other p38 MAPK inhibitors, including ralimetinib and ARRY 614. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。